molecular formula C15H17BFNO2 B12976180 3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline CAS No. 852062-12-5

3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B12976180
CAS No.: 852062-12-5
M. Wt: 273.11 g/mol
InChI Key: AJIRJUWESXTVCU-UHFFFAOYSA-N
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Description

3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a quinoline ring substituted with a fluorine atom and a dioxaborolane group

Preparation Methods

The synthesis of 3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves a multi-step process. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the quinoline ring system, which can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis.

    Borylation: The final step involves the introduction of the dioxaborolane group. This is typically achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source and a suitable palladium catalyst.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions. For example, nucleophilic aromatic substitution (SNAr) reactions can replace the fluorine atom with groups like amines or thiols.

    Coupling Reactions: The dioxaborolane group allows the compound to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Scientific Research Applications

3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several scientific research applications:

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for the synthesis of biologically active molecules. Its boronic acid moiety can interact with biological targets, making it useful in drug design.

    Materials Science: The compound is employed in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)

    Chemical Biology: Researchers use this compound as a probe to study biological processes. Its ability to form reversible covalent bonds with biomolecules allows for the investigation of enzyme mechanisms and protein interactions.

    Catalysis: The compound serves as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.

Mechanism of Action

The mechanism of action of 3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with specific receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating enzyme activity. In materials science, the compound’s electronic properties influence its behavior in devices, such as charge transport and light emission.

Comparison with Similar Compounds

3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline can be compared with other boronic acid derivatives, such as:

    3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a pyridine ring instead of a quinoline ring, which affects its electronic properties and reactivity.

    2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: The presence of a chlorine atom introduces additional reactivity and potential for further functionalization.

    2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: The methoxy groups influence the compound’s solubility and electronic characteristics.

The uniqueness of this compound lies in its combination of a quinoline ring with a fluorine atom and a dioxaborolane group, providing distinct electronic and steric properties that are advantageous for specific applications.

Properties

CAS No.

852062-12-5

Molecular Formula

C15H17BFNO2

Molecular Weight

273.11 g/mol

IUPAC Name

3-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

InChI

InChI=1S/C15H17BFNO2/c1-14(2)15(3,4)20-16(19-14)11-6-5-10-7-12(17)9-18-13(10)8-11/h5-9H,1-4H3

InChI Key

AJIRJUWESXTVCU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=C(C=C3C=C2)F

Origin of Product

United States

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